molecular formula C13H9ClN2O B1607624 2-Chloro-6-(4-methoxyphenyl)nicotinonitrile CAS No. 306977-91-3

2-Chloro-6-(4-methoxyphenyl)nicotinonitrile

Cat. No. B1607624
CAS RN: 306977-91-3
M. Wt: 244.67 g/mol
InChI Key: PELDIRQBLYTDBQ-UHFFFAOYSA-N
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Description

“2-Chloro-6-(4-methoxyphenyl)nicotinonitrile” is a chemical compound with the molecular formula C13H9ClN2O . It has a molecular weight of 244.68 and is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “2-Chloro-6-(4-methoxyphenyl)nicotinonitrile” is defined by its molecular formula, C13H9ClN2O . The compound contains a nitrile group (CN), a methoxy group (OCH3), and a chloro group (Cl) attached to different positions of the pyridine ring .


Physical And Chemical Properties Analysis

“2-Chloro-6-(4-methoxyphenyl)nicotinonitrile” has a molecular weight of 244.68 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the sources I found.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of nicotinonitrile, including those structurally related to 2-Chloro-6-(4-methoxyphenyl)nicotinonitrile, have been synthesized and evaluated for their antimicrobial activities against various bacteria and fungi. The structural elucidation of these compounds was accomplished through techniques such as IR, 1H-NMR, and mass spectral data, revealing their potential in antimicrobial applications (J. V. Guna et al., 2015).

Corrosion Inhibition

Nicotinonitrile derivatives have been studied for their effectiveness as corrosion inhibitors for metals in acidic environments. Specifically, compounds structurally similar to 2-Chloro-6-(4-methoxyphenyl)nicotinonitrile have shown promising results in protecting N80 steel against corrosion in HCl solutions, indicating their potential as corrosion inhibitors in industrial applications (K. R. Ansari et al., 2015).

Photovoltaic and Photophysical Applications

The photovoltaic performances of certain nicotinonitrile derivatives, including those resembling 2-Chloro-6-(4-methoxyphenyl)nicotinonitrile, have been investigated in dye-sensitized solar cells (DSSCs). These studies have found that such compounds can significantly enhance the efficiency of DSSCs, making them valuable for solar energy conversion and storage technologies (B. Hemavathi et al., 2019).

Luminescent Materials

Nicotinonitrile derivatives have been synthesized and characterized for their potential as luminescent materials, capable of emitting blue light. This research has included detailed studies on their synthesis, crystal structure, and photophysical properties, highlighting their applications in developing new materials for optical and electronic devices (T. N. Ahipa et al., 2014).

Antiprotozoal Activity

Studies have also explored the antiprotozoal activities of nicotinonitrile derivatives, with findings indicating significant efficacy against protozoan parasites such as Trypanosoma and Plasmodium species. These compounds have shown potential as therapeutic agents in treating diseases caused by these parasites, with some demonstrating curative effects in in vivo models (M. Ismail et al., 2003).

Future Directions

The future directions for “2-Chloro-6-(4-methoxyphenyl)nicotinonitrile” are not specified in the sources I found. Given its use in proteomics research , it might be used in the study of protein structure and function, and in the development of new biochemical techniques.

properties

IUPAC Name

2-chloro-6-(4-methoxyphenyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O/c1-17-11-5-2-9(3-6-11)12-7-4-10(8-15)13(14)16-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELDIRQBLYTDBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377667
Record name 2-Chloro-6-(4-methoxyphenyl)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(4-methoxyphenyl)nicotinonitrile

CAS RN

306977-91-3
Record name 2-Chloro-6-(4-methoxyphenyl)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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